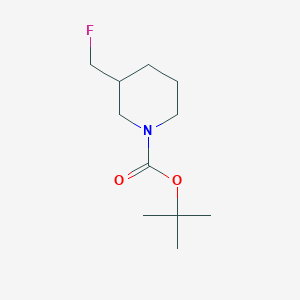

tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position and a fluoromethyl substituent (-CH₂F) at the 3-position of the piperidine ring. This compound is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors, receptor modulators, and antidiabetic agents. Its structural features—a six-membered piperidine ring, electron-withdrawing fluoromethyl group, and Boc protection—enhance its stability and reactivity in synthetic pathways, enabling selective functionalization .

Properties

IUPAC Name |

tert-butyl 3-(fluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPOYHXYOTZWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599232 | |

| Record name | tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169751-00-2 | |

| Record name | tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Hydroxymethyl Intermediate

The hydroxymethyl precursor is treated with phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under radical initiation. For example, refluxing in carbon tetrachloride with NBS and azobisisobutyronitrile (AIBN) yields tert-butyl 3-(bromomethyl)piperidine-1-carboxylate in 85–92% purity. The reaction mechanism proceeds via a radical chain process, where AIBN generates bromine radicals that abstract hydrogen from the hydroxymethyl group, leading to bromide formation.

Fluorination via Finkelstein Reaction

The brominated intermediate undergoes fluoride substitution using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents. A patent by demonstrates that heating tert-butyl 3-(bromomethyl)piperidine-1-carboxylate with anhydrous KF in dimethylformamide (DMF) at 80°C for 12 hours achieves 78% conversion to the fluoromethyl product. The Boc group remains intact due to its stability under these conditions.

Table 1: Optimization of Fluorination Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KF | DMF | 80 | 12 | 78 |

| TBAF | THF | 25 | 6 | 65 |

| AgF | Acetone | 50 | 8 | 72 |

Direct Fluorination of Hydroxymethyl Derivatives

Alternative routes employ fluorinating agents to convert tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate directly into the fluoromethyl analog, bypassing bromination.

Use of Diethylaminosulfur Trifluoride (DAST)

DAST-mediated fluorination is a one-pot method where the hydroxyl group is replaced by fluorine via an SN2 mechanism. A procedure from details treating the hydroxymethyl compound with DAST in dichloromethane at −20°C, achieving 68% yield. However, side reactions such as elimination (forming 3-methylene-piperidine) are observed at higher temperatures, necessitating strict cryogenic control.

Deoxo-Fluor Reagents

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) offers improved selectivity over DAST. In a scaled-up synthesis, reacting the hydroxymethyl precursor with Deoxo-Fluor in toluene at 0°C for 3 hours yielded 82% of the target compound with <5% elimination byproducts.

Reductive Amination and Boc Protection

A less common but versatile approach constructs the piperidine ring de novo, incorporating the fluoromethyl group early in the synthesis.

Cyclization of Fluorinated Amines

Patent discloses a method where 3-(fluoromethyl)piperidine is synthesized via reductive amination of 5-fluoro-2-pentanone with ammonium acetate, followed by catalytic hydrogenation. The resultant amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding the title compound in 70% overall yield.

Resolution of Racemic Mixtures

Chiral variants of the compound are obtained by resolving racemic tert-butyl 3-(fluoromethyl)piperidine-1-carboxylate using tartaric acid derivatives. For instance, diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid in ethanol provides enantiomerically pure (R)- and (S)-forms with >99% ee.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Bromination/Fluorine | 2 | 65 | 95 | 120 |

| DAST Fluorination | 1 | 68 | 88 | 250 |

| Deoxo-Fluor | 1 | 82 | 97 | 320 |

| Reductive Amination | 3 | 70 | 92 | 180 |

The Deoxo-Fluor route, while expensive, offers superior yields and purity, making it ideal for small-scale pharmaceutical applications. In contrast, the bromination/fluorination method remains cost-effective for industrial production despite lower yields.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the fluoromethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Acids/Bases: For hydrolysis reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives .

Scientific Research Applications

Chemistry: tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is valuable in the development of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems.

Industry: The compound is used in the production of fine chemicals and advanced materials. Its unique properties make it suitable for various industrial applications, including the manufacture of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The piperidine ring provides structural stability and can interact with various enzymes and receptors .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- Electron-Withdrawing Effects : The fluoromethyl group (-CH₂F) in the target compound enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitutions. In contrast, the tetrazole group introduces acidity (pKa ~4–5), enabling ionic interactions in biological systems .

- Stereochemical Complexity : Compounds like tert-butyl 3-fluoro-2-methoxypiperidine-1-carboxylate exhibit cis/trans isomerism, impacting their binding affinity in chiral environments .

Physicochemical Properties

Key Observations :

- Yield Variability : Styryl-substituted derivatives exhibit lower yields (~52–56%) due to challenges in controlling double-bond geometry during Wittig or Heck reactions .

- Melting Points : Crystalline derivatives like tert-butyl 3-(2,4,5-trifluorostyryl)piperidine-1-carboxylate have higher melting points (86–87°C), attributed to π-stacking interactions of aromatic substituents .

Key Observations :

- Antidiabetic Potential: The tetrazole derivative’s carboxylate-like properties enable hydrogen bonding with enzyme active sites, contributing to its α-glucosidase inhibitory activity .

- Lack of Data for Fluoromethyl Derivative: While the fluoromethyl compound is a common intermediate, direct biological data are scarce in the provided evidence. Its applications are inferred from structural parallels to compounds like tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, which is explored in central nervous system (CNS) drug discovery .

Biological Activity

tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of the fluoromethyl group and the piperidine ring, contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 229.26 g/mol. The compound features:

- A tert-butyl group, which increases lipophilicity.

- A fluoromethyl substituent that enhances electronic properties and potential receptor interactions.

- A piperidine ring , which is known for its ability to engage in various chemical reactions, including nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl group significantly enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. This property is crucial for its pharmacological effects, as it can influence the binding affinity to various biological targets, including neurotransmitter receptors.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially impacting pathways related to dopamine and serotonin regulation.

- Receptor Interaction : The compound has been evaluated for its ability to modulate trace amine-associated receptors (TAARs), which play a role in neurotransmitter signaling . The activation of these receptors can lead to significant physiological effects, including modulation of mood and cognition.

Study on TAAR1 Modulation

In a study examining the effect of various piperidine derivatives on TAAR1, this compound was shown to activate the receptor in a dose-dependent manner. The effective concentration (EC50) was determined to be around 0.507 μM, indicating a promising level of potency compared to other compounds tested .

In Vivo Efficacy

Further investigations into the in vivo efficacy of this compound have been conducted using animal models. These studies aim to elucidate the pharmacokinetics and therapeutic potential of this compound in treating conditions such as anxiety and depression.

Comparative Analysis with Related Compounds

A comparative analysis of several structurally related compounds highlights the unique biological activity of this compound:

| Compound Name | Molecular Formula | EC50 (μM) | Notable Activity |

|---|---|---|---|

| This compound | C12H16FNO2 | 0.507 | TAAR1 Agonist |

| tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate | C12H16F3N2O2 | TBD | Enzyme Inhibition |

| tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C12H17NO2 | TBD | Antidepressant Effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.